molecular formula C6H8O3 B3186189 2-(But-3-ynyloxy)acetic acid CAS No. 121318-21-6

2-(But-3-ynyloxy)acetic acid

Cat. No. B3186189
M. Wt: 128.13 g/mol
InChI Key: CSCYIHSLRZZOIB-UHFFFAOYSA-N
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Description

2-(But-3-ynyloxy)acetic acid, also known as oct-3-ynyl-2-acetoxy-3-(but-3-yn-1-yloxy)propionate, is a compound that has gained increasing attention in recent years due to its potential applications in various fields1. It has a molecular weight of 128.13 g/mol1.



Synthesis Analysis

The synthesis of 2-(But-3-ynyloxy)acetic acid is not explicitly mentioned in the available literature. However, related compounds are often synthesized through reactions involving acetic acid and other reagents2. Further research is needed to provide a detailed synthesis process for this specific compound.



Molecular Structure Analysis

The molecular formula of 2-(But-3-ynyloxy)acetic acid is C6H8O31. The structure of this compound is not explicitly provided in the available literature. However, it is known that it contains a but-3-ynyl group and an acetoxy group1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(But-3-ynyloxy)acetic acid are not detailed in the available literature. However, acetic acid, a related compound, is known to undergo various reactions, including esterification with alcohols3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(But-3-ynyloxy)acetic acid are not explicitly provided in the available literature. However, it is known that its molecular weight is 128.13 g/mol1.


Scientific Research Applications

Synthesis and Physicochemical Properties

A study focused on synthesizing esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which have demonstrated various biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. These compounds can be intermediates for synthesizing amides, hydrazides, ilidenhidrazides, and bicyclic structures (Salionov, 2015).

Chiral Auxiliary Compound

Research investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary. Preliminary studies suggested its use as chiral derivatizing agents for amines and alcohols, with satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).

Biotransformations

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, possessing two stereogenic centers, was investigated for biotransformations using bacterial species as biocatalysts. This study demonstrated stereoselective reactions, with isomers bearing a phosphorus atom with an (SP)-configuration being hydrolyzed preferentially (Majewska, 2015).

Sugar Fragmentation in the Maillard Reaction

Research on the formation of acetic acid from the Maillard reaction cascade revealed the incorporation of all six carbon atoms of glucose isotopomers into acetic acid. This study highlights the hydrolytic beta-dicarbonyl cleavage mechanism in acetic acid formation (Davidek et al., 2006).

Whole-Cell Biocatalyst for Acetoin Production

A study developed an efficient whole-cell biocatalyst for acetoin production, involving the co-expression of 2,3-butanediol dehydrogenase and NADH oxidase in engineered Bacillus subtilis. This process highlighted the role of NAD+ in the distribution of 2,3-butanediol and acetoin (Bao et al., 2014).

Biosynthesis from CO2 and Syngas-Derived Acetic Acid

A study utilized acetic acid and CO2 as substrates for the biosynthesis of 3-hydroxypropionic acid in metabolically engineered Escherichia coli. This approach could contribute to the development of industrial bioprocesses for 3-HP production from syngas-derived acetic acid (Lai et al., 2021).

Safety And Hazards

The safety and hazards associated with 2-(But-3-ynyloxy)acetic acid are not explicitly mentioned in the available literature. However, acetic acid, a related compound, is known to be flammable and can cause severe skin burns and eye damage5.


Future Directions

2-(But-3-ynyloxy)acetic acid has gained increasing attention in recent years due to its potential applications in various fields1. Further research is needed to explore its potential uses and to fully understand its properties and mechanisms of action.


Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

2-but-3-ynoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-3-4-9-5-6(7)8/h1H,3-5H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCYIHSLRZZOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(But-3-ynyloxy)acetic acid

CAS RN

121318-21-6
Record name 2-(but-3-yn-1-yloxy)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(But-3-ynyloxy)acetic acid was prepared from but-3-yn-1-ol and ethyl bromoacetate using methodology analogous to that describing the synthesis of 3-(but-3-ynyloxy)propionic acid (Example XIX).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T e Melo, MIL Soares, AMR Gonsalves… - JOURNAL OF …, 2002 - core.ac.uk
Intramolecular dipolar cycloaddition of bicyclic münchnones, 5H, 7H-thiazolo [3, 4-c] oxazol-4-ium-1-olates, derived from cyclodehydration of 2-substituted-N-acylthiazolidine-4-…
Number of citations: 8 core.ac.uk
TMVD Pinho e Melo, MIL Soares… - The Journal of …, 2002 - ACS Publications
Intramolecular dipolar cycloaddition of bicyclic münchnones, 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates, derived from cyclodehydration of 2-substituted-N-acylthiazolidine-4-carboxylic …
Number of citations: 36 pubs.acs.org

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